

Quin-C1: A Technical Guide to a Selective FPR2/ALX Agonist

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Compound of Interest

Compound Name: Quin C1

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This technical guide provides an in-depth overview of Quin-C1, a synthetic, small-molecule agonist with high selectivity for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX). FPR2/ALX is a G-protein coupled receptor (GPCR) that plays a pivotal role in the resolution of inflammation.^{[1][2][3]} Its ability to be activated by a diverse range of ligands allows it to mediate both pro-inflammatory and anti-inflammatory responses, making it a key therapeutic target.^{[1][2][4]} Quin-C1 has emerged as a valuable tool for studying the pro-resolving functions of this receptor and as a potential therapeutic agent for various inflammatory diseases.^{[4][5]}

Core Mechanism of Action and Signaling Pathways

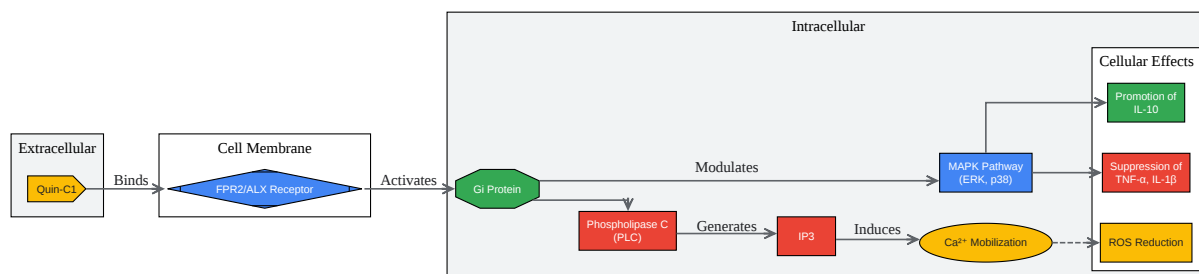
Quin-C1 is a quinazolinone derivative identified through high-throughput screening.^{[5][6]} It functions as a selective agonist for FPR2/ALX, demonstrating biased agonism.^[5] This means it stimulates certain downstream signaling pathways (e.g., calcium mobilization) without significantly inducing others, such as superoxide generation in neutrophils.^[5] This selective activation is crucial for its anti-inflammatory and pro-resolving effects.^[7]

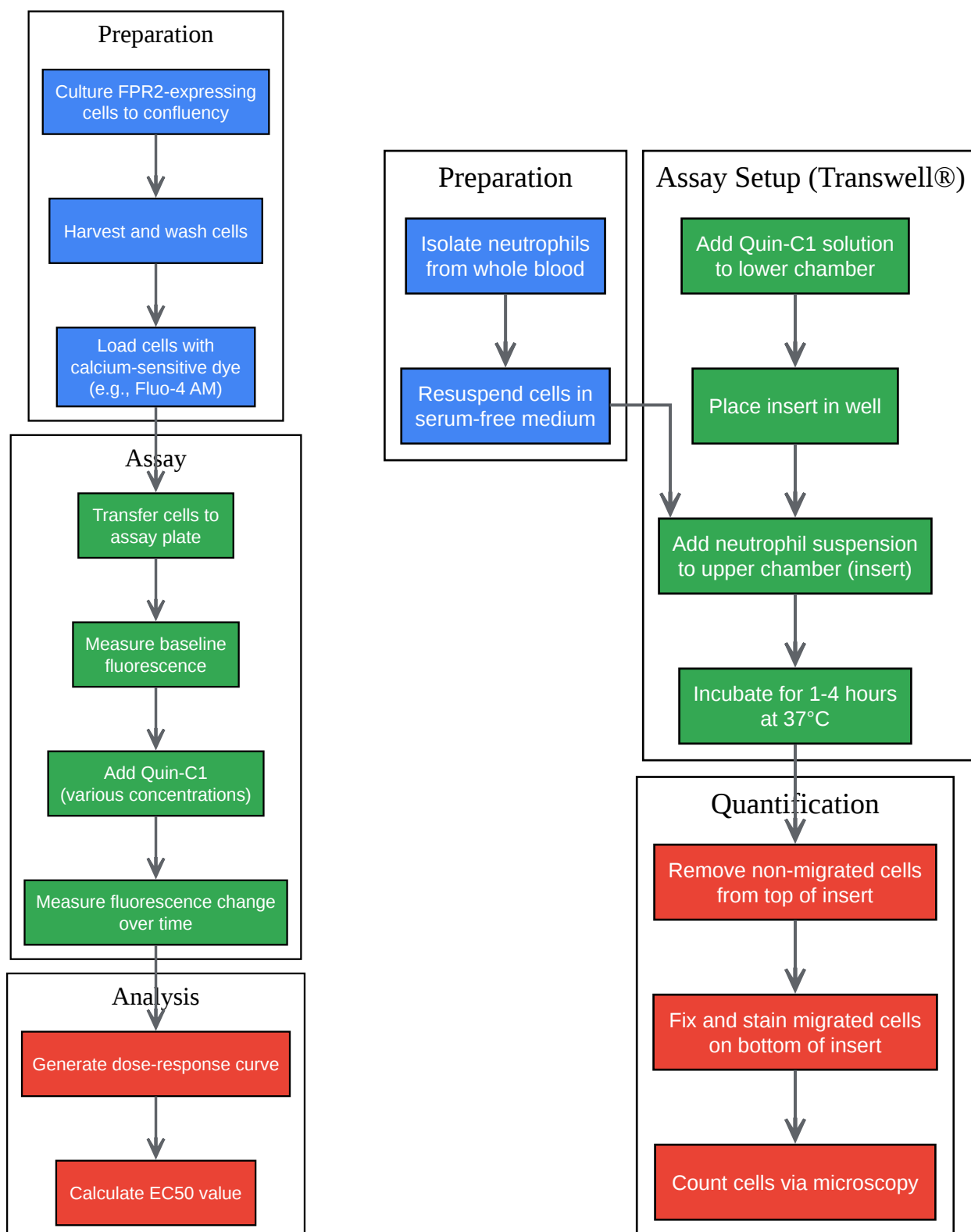
Upon binding to FPR2/ALX, Quin-C1 initiates a cascade of intracellular events typical of G-protein coupled receptors.^{[1][7]} This activation leads to:

- **Calcium Mobilization:** A rapid and transient increase in intracellular calcium concentration ($[Ca^{2+}]$), a common downstream effect of FPR activation.^{[1][4]}

- MAPK Pathway Modulation: It influences the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK and p38 MAPK, which are central to regulating inflammation.[\[1\]](#)[\[7\]](#)
- Inhibition of Pro-inflammatory Mediators: Activation of FPR2/ALX by Quin-C1 leads to the suppression of pro-inflammatory cytokines such as TNF- α and IL-1 β .[\[4\]](#)[\[8\]](#)
- Promotion of Anti-inflammatory Mediators: It can enhance the production of anti-inflammatory cytokines like IL-10.[\[8\]](#)
- Reduction of Oxidative Stress: Quin-C1 has been shown to reduce the production of reactive oxygen species (ROS).[\[8\]](#)

The signaling initiated by Quin-C1 binding to FPR2/ALX ultimately shifts the cellular response away from sustained inflammation and towards resolution. This is achieved by dampening pro-inflammatory signals and promoting processes that restore tissue homeostasis.





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References

- 1. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists | MDPI [mdpi.com]
- 2. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quin-C1: a selective Fpr2 agonist that shifts microglial phenotype following LPS and A β 1-42 exposure : WestminsterResearch [westminsterresearch.westminster.ac.uk]
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